molecular formula C5H9NO2 B13829888 D-Proline-13C5,15N

D-Proline-13C5,15N

Cat. No.: B13829888
M. Wt: 121.087 g/mol
InChI Key: ONIBWKKTOPOVIA-WAPLMMNXSA-N
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Description

D-Proline-13C5,15N: is an isotopically labeled version of D-Proline, where five carbon atoms are replaced with the carbon-13 isotope and the nitrogen atom is replaced with the nitrogen-15 isotope. This compound is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Proline-13C5,15N typically involves the incorporation of isotopically labeled precursors during the synthesis of D-Proline. One common method is the use of labeled carbon dioxide (13CO2) and ammonia (15NH3) in the Strecker synthesis, which involves the formation of an α-amino nitrile intermediate that is subsequently hydrolyzed to yield the labeled amino acid .

Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves large-scale fermentation processes using microorganisms that can incorporate the labeled isotopes into their metabolic pathways. This method ensures high yields and purity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: D-Proline-13C5,15N undergoes various chemical reactions similar to its non-labeled counterpart. These include:

    Oxidation: D-Proline can be oxidized to form pyrroline-5-carboxylate.

    Reduction: Reduction of D-Proline can yield hydroxyproline.

    Substitution: Substitution reactions can occur at the amino group or the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: D-Proline-13C5,15N is extensively used in NMR spectroscopy to study the structure and dynamics of peptides and proteins. The isotopic labeling enhances the sensitivity and resolution of NMR signals, allowing for detailed structural analysis .

Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme mechanisms. Its incorporation into proteins and peptides helps in understanding protein folding and interactions .

Medicine: this compound is used in medical research to study the pharmacokinetics and metabolism of proline-containing drugs. It helps in identifying metabolic pathways and potential drug interactions .

Industry: In the industrial sector, this compound is used in the production of labeled peptides and proteins for various applications, including drug development and quality control .

Mechanism of Action

The mechanism of action of D-Proline-13C5,15N is similar to that of natural D-Proline. It acts as a substrate for proline-specific enzymes and participates in various biochemical pathways. The isotopic labeling does not alter its chemical properties but allows for its detection and quantification using NMR and mass spectrometry techniques .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual isotopic labeling, which provides enhanced sensitivity and resolution in NMR and mass spectrometry studies. This makes it particularly valuable in complex structural and metabolic studies .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

121.087 g/mol

IUPAC Name

(2R)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

ONIBWKKTOPOVIA-WAPLMMNXSA-N

Isomeric SMILES

[13CH2]1[13CH2][13C@@H]([15NH][13CH2]1)[13C](=O)O

Canonical SMILES

C1CC(NC1)C(=O)O

Origin of Product

United States

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